N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide
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Overview
Description
N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide is an organic compound characterized by the presence of a methoxyphenyl group and a phenylsulfonyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide typically involves the reaction of 3-methoxyphenylamine with 4-(phenylsulfonyl)butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-4-(phenylsulfonyl)butanamide.
Reduction: Formation of N-(3-methoxyphenyl)-4-(phenylsulfanyl)butanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)butanamide: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
4-(phenylsulfonyl)butanamide:
3-fluoro-N-(3-methoxyphenyl)benzamide: Contains a fluorine atom instead of the butanamide backbone, leading to distinct chemical behavior.
Uniqueness
N-(3-methoxyphenyl)-4-(phenylsulfonyl)butanamide is unique due to the combination of the methoxyphenyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-15-8-5-7-14(13-15)18-17(19)11-6-12-23(20,21)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSZKRIPKWACEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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